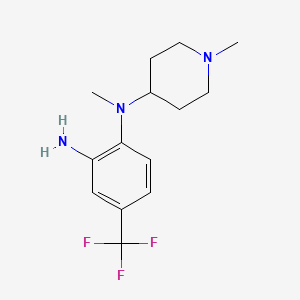
N1-methyl-N1-(1-methylpiperidin-4-yl)-4-(trifluoromethyl)benzene-1,2-diamine
Cat. No. B8272784
M. Wt: 287.32 g/mol
InChI Key: JJCMNAGYOUHDNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08178557B2
Procedure details


To a solution of N,1-dimethyl-N-(2-nitro-4-(trifluoromethyl)phenyl)piperidin-4-amine (11.3 g, 35.6 mmol) in MeOH (260 mL) at RT was added 10% Pd/C (1.89 g). H2 gas was bubbled through the solution for 5 minutes and the reaction was stirred under an atmosphere of H2 gas. The reaction was monitored by LCMS, and H2 gas was added periodically until consumption of starting material. The mixture was filtered through Celite® with MeOH and concentrated to afford the desired product.
Name
N,1-dimethyl-N-(2-nitro-4-(trifluoromethyl)phenyl)piperidin-4-amine
Quantity
11.3 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([C:10]1[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][C:11]=1[N+:20]([O-])=O)[CH:3]1[CH2:8][CH2:7][N:6]([CH3:9])[CH2:5][CH2:4]1>CO.[Pd]>[CH3:1][N:2]([CH:3]1[CH2:8][CH2:7][N:6]([CH3:9])[CH2:5][CH2:4]1)[C:10]1[C:11]([NH2:20])=[CH:12][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:14][CH:15]=1
|
Inputs


Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred under an atmosphere of H2 gas
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
H2 gas was bubbled through the solution for 5 minutes
|
|
Duration
|
5 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added periodically until consumption of starting material
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through Celite® with MeOH
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C=1C(=CC(=CC1)C(F)(F)F)N)C1CCN(CC1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
